![molecular formula C22H20ClN3O4S2 B2799145 Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 954018-59-8](/img/structure/B2799145.png)
Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
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Overview
Description
The compound contains several functional groups including an ethyl ester, a thiazole ring, an amide group, and a chlorophenyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as mass spectrometry .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis, and the thiazole ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be determined using various analytical techniques. For example, the melting point could be determined using a melting point apparatus, and the solubility could be determined using various solvents .Scientific Research Applications
Crystallography and Structural Analysis
The compound can be used in crystallography and structural analysis studies . The crystal structure of similar compounds has been studied, providing insights into their molecular structure, atomic coordinates, and displacement parameters .
Synthesis and Intramolecular Cyclization
The compound can undergo synthesis and intramolecular cyclization . It was found that similar compounds underwent intramolecular cyclization to give substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)]-ylidene}-amino}thiophene-3-carboxylates .
Antinociceptive Activity
The compound may have potential antinociceptive (pain-relieving) activity . Similar compounds have shown pronounced antinociceptive activity along with low toxicity .
Antimicrobial Activity
The compound could potentially be used in the development of new antimicrobial agents . Similar compounds have been synthesized to combat antimicrobial drug resistance by pathogens .
Anticancer Activity
The compound could potentially be used in the development of new anticancer drugs . Similar compounds have been synthesized to combat drug resistance by cancerous cells .
Pharmacological Studies
The compound can be used in pharmacological studies . The biological activity of similar compounds has been evaluated, showing promising results .
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been associated with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . For anticancer activity, similar compounds have shown to prevent proliferation of certain cancer cell lines .
Biochemical Pathways
Compounds with a similar 2-aminothiazole scaffold have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular formula of the compound is c13h13cln2o2s, with an average mass of 296772 Da and a monoisotopic mass of 296038635 Da . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . For instance, certain derivatives have shown significant prevention of proliferation in MCF-7 and HepG2 cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-2-30-21(29)14-3-7-16(8-4-14)24-19(27)11-18-12-31-22(26-18)32-13-20(28)25-17-9-5-15(23)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKYFTZZBQYCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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